The compound's IUPAC name is (2R)-1-methylazetidine-2-carboxylic acid, with the molecular formula and a molecular weight of approximately 115.13 g/mol. It is categorized under heterocyclic compounds due to its azetidine ring structure, which consists of a four-membered nitrogen-containing ring. The compound can be sourced from chemical suppliers, with various grades available depending on purity and intended use .
The synthesis of (R)-1-Methylazetidine-2-carboxylic acid typically involves several key steps:
The molecular structure of (R)-1-Methylazetidine-2-carboxylic acid features a four-membered azetidine ring with a methyl group at the nitrogen atom and a carboxylic acid group at the second carbon. The InChI representation for this compound is:
The InChI Key is FDNMFKYCFKRTRC-SCSAIBSYSA-N, which uniquely identifies this chemical structure in databases .
(R)-1-Methylazetidine-2-carboxylic acid undergoes several types of chemical reactions:
These reactions are facilitated under specific conditions that depend on the desired product and reagents used .
The mechanism of action for (R)-1-Methylazetidine-2-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. As a ligand, it can bind to these targets, modulating their activity and influencing biochemical pathways within cells. This interaction can lead to significant physiological responses, making it valuable in medicinal chemistry .
These properties make (R)-1-Methylazetidine-2-carboxylic acid suitable for diverse applications in research and industry .
(R)-1-Methylazetidine-2-carboxylic acid has numerous scientific applications:
S-Adenosylmethionine (SAM)-dependent azetidine synthases represent a fascinating evolutionary adaptation within bacterial secondary metabolism. These enzymes, exemplified by AzeJ and VioH, originated from class I methyltransferases (MT1) despite catalyzing a fundamentally different reaction—intramolecular cyclization instead of methyl group transfer. Phylogenetic analyses reveal that azetidine synthases diverged from ancestral methyltransferases through specific structural modifications that repurposed the Rossmann fold for cyclization chemistry. This evolutionary shift enabled the production of bioactive azetidine alkaloids, which serve as chemical defense molecules or metal-chelating agents in producing organisms [1] [3].
The selective pressure driving this divergence appears linked to ecological niche specialization. In Pseudomonas aeruginosa, AzeJ contributes to azetidomonamide biosynthesis, a non-ribosomal peptide complex implicated in metal acquisition and possibly virulence modulation during infection [1] [5]. Similarly, Streptomyces species employ VioH homologs in pathways producing vioprolides and bonnevillamides—compounds with documented antimicrobial and cytotoxic activities. The widespread occurrence of these enzymes across phylogenetically distant bacterial phyla (Actinobacteria, Proteobacteria) suggests convergent evolution of azetidine ring formation as a functionally advantageous trait in natural product diversification [1] [2].
Table 1: Natural Products Incorporating (R)-1-Methylazetidine-2-carboxylic Acid Derivatives
Natural Product | Producing Organism | Biosynthetic Gene Cluster Enzymes | Biological Role |
---|---|---|---|
Vioprolides | Cystobacter violaceus | VioH (AZE synthase), VioG (rSAM) | Antimicrobial, cytotoxic |
Bonnevillamides | Streptomyces sp. GSL-6B, UTZ13 | BvmH homolog | Bioactive secondary metabolites |
Azetidomonamides | Pseudomonas aeruginosa | AzeJ (AZE synthase), NRPS machinery | Metal scavenging, potential virulence |
Azabicyclenes | Streptomyces cattleya | AbcH homolog | Underexplored bioactivity |
The core chemical transformation catalyzed by azetidine synthases involves an intramolecular 4-exo-tet cyclization of SAM or its derivatives, forming the strained four-membered azetidine ring. High-resolution X-ray crystallography (PDB IDs: 8RYD, 8RYE, 8RYF) of AzeJ in complex with substrates and products reveals an unprecedented catalytic strategy for ring formation [1] [2]. The reaction initiates through a substrate kinking mechanism where SAM adopts a bent conformation enforced by active site residues (Tyr175, Phe134, Asp85 in AzeJ), positioning the nucleophilic α-amine nitrogen proximal (2.9 Å) to the electrophilic Cγ carbon of the sulfonium moiety [1].
Quantum mechanical calculations corroborate that cyclization proceeds via SN2-type nucleophilic attack, resulting in simultaneous ring closure and elimination of methylthioadenosine (MTA). This generates the highly strained azetidine ring system, with azetidine-2-carboxylic acid (AZE) or its methylated derivative as products. Key catalytic strategies include:
For methyl-AZE production in vioprolide biosynthesis, this cyclization is preceded or followed by radical SAM methylation catalyzed by VioG. This two-step enzymatic process generates the modified (R)-1-Methylazetidine-2-carboxylic acid building block incorporated into the final peptide natural product [1] [2].
Table 2: Structural Features of Azetidine Synthases in Catalytic Cyclization
Structural Element | Role in Catalysis | Experimental Evidence |
---|---|---|
Substrate Kinking Pocket | Enforces bent SAM conformation positioning Nα and Cγ for nucleophilic attack | X-ray structures with SAH/AZE (Δrmsd 0.3 Å) |
Phe134 Cation-π Interaction | Stabilizes transition state protonated amine; enhances nucleophilicity of α-NH₂ | QM/MM calculations; Phe134Ala mutant (activity loss) |
Tyr175 Hydrogen Bonding | Neutralizes α-amine via H-bond; maintains optimal nucleophilicity | pH-rate profiles; Tyr175Phe mutant kinetics |
Closed Solvent Shield | Excludes water to prevent hydrolysis and enhance sulfonium electrophilicity | Molecular dynamics simulations |
Lack of Carboxylate Counterion | Maintains HCY-COO⁻ protonation state, preventing repulsion of developing cation | Comparative analysis with ACC synthases |
Genomic mining reveals that AzeJ/VioH homologs are distributed across diverse bacterial lineages but exhibit phylum-specific clustering. In Streptomyces, these enzymes are encoded within biosynthetic gene clusters (BGCs) for complex hybrid non-ribosomal peptide synthetase (NRPS) metabolites like clipibicyclenes and azabicyclenes. Pseudomonas homologs, conversely, associate with azetidomonamide-type clusters characterized by distinct tailoring enzymes [1] [2] [4].
Phylogenetic reconstruction demonstrates two major clades:
Notably, horizontal gene transfer events have disseminated aze clusters between distant taxa, evidenced by identical gene clusters in Streptomyces griseoplanus and Pseudomonas putida strains. This mobility likely occurs via conjugative plasmids or genomic islands, facilitated by the traB-mediated dsDNA transfer system unique to multicellular Gram-positive bacteria like streptomycetes. Recombination rates (ρ/θw = 0.21 between species) exceed typical bacterial interspecies values, explaining the patchy distribution of azetidine alkaloid pathways across phylogenetically disparate microbes [7].
The exceptional ring strain of azetidine (~25 kcal/mol) necessitates precise substrate preorganization within enzyme active sites. Comparative crystallography of AzeJ bound to SAM versus SAH/AZE-MTA reveals critical conformational shifts driving catalysis [1] [2]:
Molecular dynamics simulations indicate these conformational changes induce steric strain in the SAM molecule, lowering the activation barrier for cyclization by ~8 kcal/mol. The final step involves a 1.5 Å movement of the Cγ atom toward the nitrogen, forming the new C-N bond with simultaneous S-C bond cleavage. This concerted desulfonation-cyclization is further accelerated by electrostatic stabilization of the developing positive charge on the azetidine nitrogen through Phe134 π-electron system [1] [3] [5].
Remarkably, the enzyme captures the high-energy twist-boat conformation of the incipient azetidine ring, preventing ring expansion to the more stable pyrrolidine. This conformational selection exemplifies how enzymes exploit transient substrate geometries to direct reaction trajectories toward disfavored yet biologically valuable products [1] [2].
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